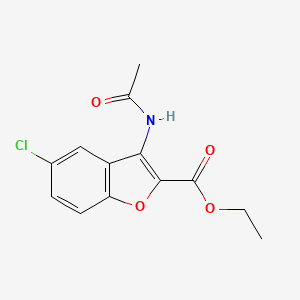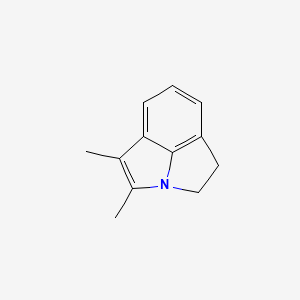
1,7-Dimethylene-2,3-dimethylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dimethylene-2,3-dimethylindole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring, with two methyl groups and two methylene groups attached at specific positions.
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dimethylene-2,3-dimethylindole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and ketones under acidic conditions . This method is advantageous due to its simplicity and high yield. Another method involves the use of aryl hydrazines, ketones, and alkyl halides in a one-pot, three-component Fischer indolisation–N-alkylation sequence .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. This process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions
1,7-Dimethylene-2,3-dimethylindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-diones.
Reduction: Formation of fully hydrogenated indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
科学研究应用
1,7-Dimethylene-2,3-dimethylindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1,7-Dimethylene-2,3-dimethylindole involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to interact with biological macromolecules. The pathways involved include the activation of specific enzymes and receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 1,7-Trimethylene-2,3-dimethylindole
- 1,3,5-Trimethylindole
- 2,3-Dimethylindole
Uniqueness
1,7-Dimethylene-2,3-dimethylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
31401-55-5 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC 名称 |
2,3-dimethyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraene |
InChI |
InChI=1S/C12H13N/c1-8-9(2)13-7-6-10-4-3-5-11(8)12(10)13/h3-5H,6-7H2,1-2H3 |
InChI 键 |
HMDZEAHDWNDDRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2CCC3=C2C1=CC=C3)C |
溶解度 |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


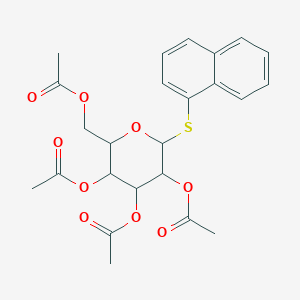
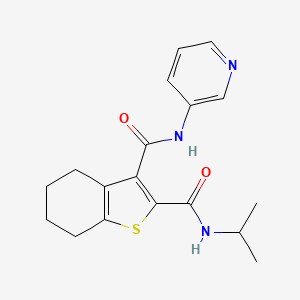
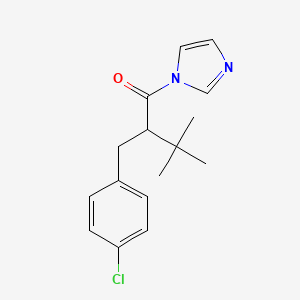
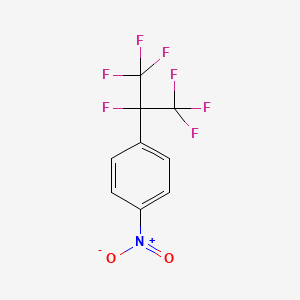
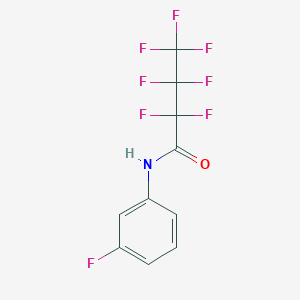
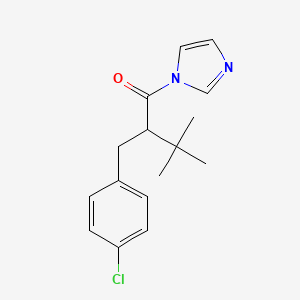
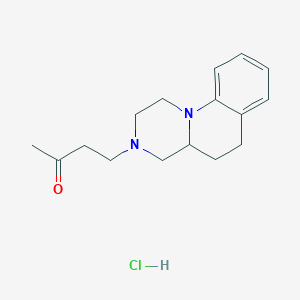
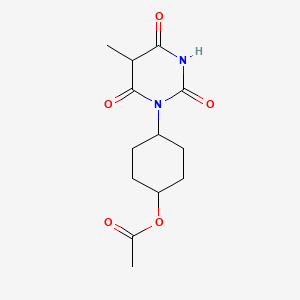
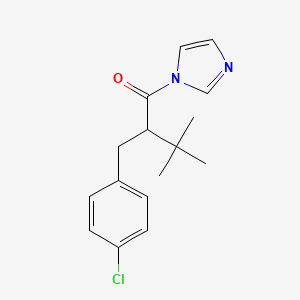
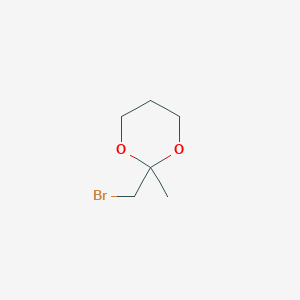

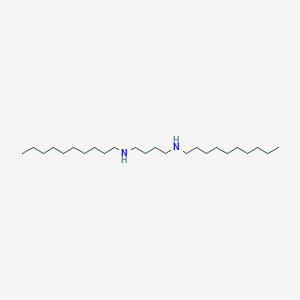
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
